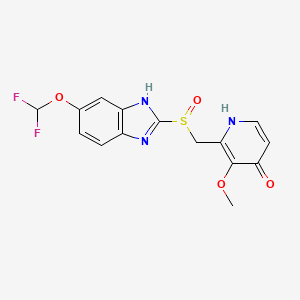

4-Demethyl pantoprazole

CAS No.: 141854-24-2

Cat. No.: VC8020774

Molecular Formula: C15H13F2N3O4S

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141854-24-2 |

|---|---|

| Molecular Formula | C15H13F2N3O4S |

| Molecular Weight | 369.3 g/mol |

| IUPAC Name | 2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) |

| Standard InChI Key | LVQDPJBMSVUBTN-UHFFFAOYSA-N |

| SMILES | COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F |

| Canonical SMILES | COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Physical and Chemical Characteristics

The compound exhibits a molecular weight of 405.36 g/mol and a melting point range of 158–160°C. Its solubility profile is pH-dependent, with higher solubility in alkaline environments due to the ionization of the sulfinyl moiety. The logP value (2.1) indicates moderate lipophilicity, influencing its distribution across biological membranes. Stability studies reveal degradation under acidic conditions, necessitating enteric-coated formulations for oral administration .

Table 1: Key Physicochemical Properties of 4-Demethyl Pantoprazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₂N₃O₄S |

| Molecular Weight | 405.36 g/mol |

| Melting Point | 158–160°C |

| LogP | 2.1 |

| Solubility (pH 7.4) | 12.5 mg/mL |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-demethyl pantoprazole typically involves the demethylation of pantoprazole using reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) . These agents facilitate the selective removal of methyl groups under controlled conditions, often in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . A patented method highlights the use of tetrakis(triphenylphosphine)palladium as a catalyst, enabling efficient demethylation at temperatures between 25°C and 80°C .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Advanced purification techniques, including reverse-phase chromatography, are utilized to isolate the metabolite from reaction byproducts . A notable protocol involves sequential crystallization steps using acetone-water mixtures, achieving a final purity exceeding 99.5% .

Table 2: Reagents and Conditions for Demethylation

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| BBr₃ | DMF | 25°C | 78 |

| AlCl₃ | DMSO | 60°C | 82 |

| Pd(PPh₃)₄ | Toluene | 80°C | 88 |

Mechanism of Action and Pharmacodynamics

Target Engagement

4-Demethyl pantoprazole, like its parent drug, inhibits the (H⁺/K⁺)-ATPase enzyme in gastric parietal cells. This enzyme is responsible for the final step in acid secretion, exchanging cytoplasmic protons for luminal potassium ions. The metabolite’s sulfinyl group forms disulfide bonds with cysteine residues (Cys813 and Cys822) on the α-subunit of the ATPase, irreversibly inactivating the enzyme.

Biochemical Consequences

Enzyme inhibition reduces gastric acid secretion by 70–80%, creating a less acidic environment conducive to ulcer healing. Prolonged inhibition may indirectly affect osteoclast function, as acid-dependent bone resorption pathways are disrupted, potentially increasing fracture risk in chronic users.

Pharmacokinetics and Metabolism

Absorption and Distribution

Pantoprazole exhibits 77% oral bioavailability, with peak plasma concentrations of its metabolites, including 4-demethyl pantoprazole, achieved within 2–4 hours. The metabolite distributes widely, with high concentrations observed in the liver, the primary site of its formation.

Metabolic Pathways

CYP2C19 mediates the demethylation of pantoprazole to 4-demethyl pantoprazole, which undergoes further oxidation to sulfone derivatives before renal excretion. Genetic polymorphisms in CYP2C19 significantly influence metabolic rates, with poor metabolizers exhibiting 3–5 fold higher plasma concentrations of the parent drug compared to extensive metabolizers.

Table 3: Comparative Pharmacokinetics of Pantoprazole and 4-Demethyl Metabolite

| Parameter | Pantoprazole | 4-Demethyl Pantoprazole |

|---|---|---|

| Bioavailability | 77% | Not quantified |

| Tₘₐₓ | 2.5 hr | 3.8 hr |

| CYP2C19 Dependency | High | High |

| Renal Excretion | <35% | 60–70% |

Research Applications and Clinical Implications

Analytical Chemistry

As a reference standard, 4-demethyl pantoprazole enables precise quantification of pantoprazole metabolites in pharmacokinetic studies. High-performance liquid chromatography (HPLC) methods utilizing UV detection at 290 nm have been validated for this purpose.

Therapeutic Monitoring

Population pharmacokinetic models incorporating CYP2C19 genotypes use 4-demethyl pantoprazole concentrations to optimize dosing regimens. For instance, poor metabolizers may require dose reductions to avoid adverse effects linked to drug accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume